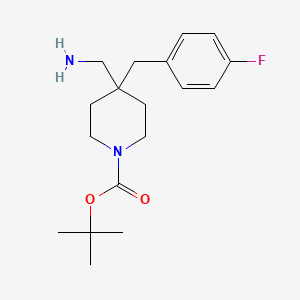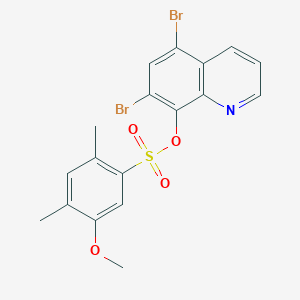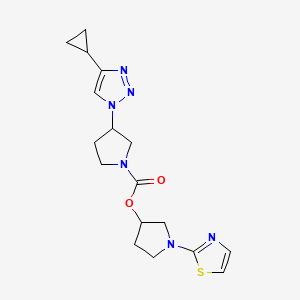
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate de 1-(thiazol-2-yl)pyrrolidin-3-yle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(thiazol-2-yl)pyrrolidin-3-yl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C17H22N6O2S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality 1-(thiazol-2-yl)pyrrolidin-3-yl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(thiazol-2-yl)pyrrolidin-3-yl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticonvulsivante
Le composé a été étudié pour son potentiel en tant qu'agent anticonvulsif. Les chercheurs ont synthétisé une série de dérivés basés sur ce squelette et ont évalué leur activité dans trois modèles de crises: PTZ (pentylènetétrazole), picrotoxine et MES (électrochoc maximal). Parmi ces dérivés, : Le composé a été étudié pour son potentiel en tant qu'agent anticonvulsif. Les chercheurs ont synthétisé une série de dérivés basés sur ce squelette et ont évalué leur activité dans trois modèles de crises: PTZ (pentylènetétrazole), picrotoxine et MES (électrochoc maximal). Parmi ces dérivés, 1-(4-(naphtalène-2-yl)thiazol-2-yl)pyrrolidin-2-one (composé 5g) a montré des effets anticonvulsifs significatifs, avec une valeur ED50 de 18,4 mg/kg chez la souris. Le composé a également présenté un indice de protection favorable (PI = TD50/ED50) de 9,2 .
Propriétés antiplaquettaires et anticancéreuses
Les dérivés de triazolopyrimidine, qui partagent des similitudes structurales avec notre composé, ont été utilisés comme agents antiplaquettaires et anticancéreux. Ces composés jouent un rôle crucial dans l'inhibition de l'agrégation plaquettaire et se sont montrés prometteurs dans la thérapie anticancéreuse .
Activité antidiabétique
Le squelette à base de thiazole a également montré une activité antidiabétique puissante. Bien que des études spécifiques sur notre composé soient limitées, ses caractéristiques structurelles suggèrent un potentiel de modulation des voies métaboliques pertinentes pour la gestion du diabète .
Squelette polyvalent pour la découverte de médicaments
Les dérivés de pyrrolidine, comme notre composé, servent de squelettes polyvalents dans la découverte de médicaments. Leur hybridation sp3 permet une exploration efficace de l'espace pharmacophore, contribue à la stéréochimie moléculaire et offre une couverture tridimensionnelle accrue en raison de la non-planéité. Ce phénomène, connu sous le nom de «pseudorotation», améliore l'adaptabilité du squelette pour diverses cibles pharmacologiques .
Applications agrochimiques
Les thiazoles et leurs dérivés trouvent des applications dans les produits agrochimiques. Bien que non étudié directement pour notre composé, la classe plus large des thiazoles a été utilisée comme sensibilisateurs industriels et photographiques, ainsi que comme herbicides dans les champs agricoles .
Inhibition potentielle de CDK2
Compte tenu de la partie triazolopyrimidine, notre composé pourrait être exploré pour l'inhibition de la kinase dépendante de la cycline 2 (CDK2). De tels inhibiteurs jouent un rôle crucial dans le traitement du cancer, et des recherches supplémentaires pourraient révéler son efficacité contre des lignées cellulaires cancéreuses spécifiques .
En résumé, ce composé est prometteur dans divers domaines, de l'activité anticonvulsivante à des applications potentielles dans la thérapie anticancéreuse et la découverte de médicaments. Les chercheurs continuent d'explorer ses propriétés multiformes, ce qui en fait un sujet fascinant pour de nouvelles recherches. 🌟
Propriétés
IUPAC Name |
[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl] 3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2S/c24-17(25-14-4-7-21(10-14)16-18-5-8-26-16)22-6-3-13(9-22)23-11-15(19-20-23)12-1-2-12/h5,8,11-14H,1-4,6-7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHPKIMGPGPKEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)OC4CCN(C4)C5=NC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2367751.png)
![N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide](/img/structure/B2367753.png)

![N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2367757.png)
![Ethyl 3-{[3-(trifluoromethyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2367758.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride](/img/structure/B2367759.png)
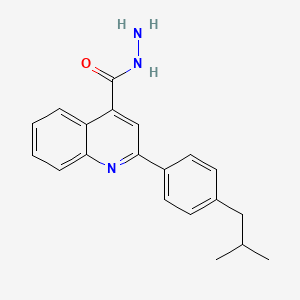
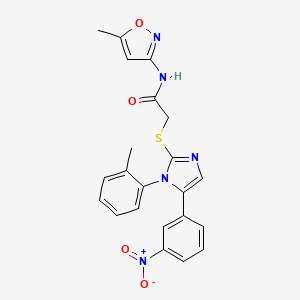

![2-(2,4-dichlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2367766.png)

